molecular formula C6H5F3N2O B12981143 (5-(Trifluoromethyl)pyrazin-2-yl)methanol

(5-(Trifluoromethyl)pyrazin-2-yl)methanol

Cat. No.: B12981143
M. Wt: 178.11 g/mol
InChI Key: BKIUYZQONCTYJO-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyrazin-2-yl)methanol is a heteroaromatic compound featuring a pyrazine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, confers rigidity and electronic diversity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis . Its molecular formula is C₆H₅F₃N₂O, with a molecular weight of 202.11 g/mol. The hydroxymethyl group provides a reactive site for further functionalization, enabling applications in drug discovery, such as kinase inhibitors or HDAC modulators .

Properties

IUPAC Name

[5-(trifluoromethyl)pyrazin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-2-10-4(3-12)1-11-5/h1-2,12H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUYZQONCTYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)pyrazin-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyrazine ring followed by the addition of a methanol group. One common method involves the reaction of 5-(trifluoromethyl)pyrazine with formaldehyde in the presence of a reducing agent to yield the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (5-(Trifluoromethyl)pyrazin-2-yl)methanol may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)pyrazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazine ring can be reduced under specific conditions to form a dihydropyrazine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products include 5-(trifluoromethyl)pyrazine-2-carboxylic acid.

    Reduction: The major products include 5-(trifluoromethyl)dihydropyrazine-2-yl)methanol.

    Substitution: The major products depend on the nucleophile used, such as 5-(trifluoromethyl)pyrazin-2-yl)methylamine.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(5-(Trifluoromethyl)pyrazin-2-yl)methanol is utilized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. The trifluoromethyl group enhances the compound's biological activity and selectivity, making it a valuable component in drug formulations aimed at treating conditions such as epilepsy and depression.

Case Study: Neurological Agents
Recent studies have demonstrated the effectiveness of compounds derived from (5-(Trifluoromethyl)pyrazin-2-yl)methanol in preclinical models of neurological disorders. For instance, derivatives have shown promise in modulating neurotransmitter systems, potentially leading to new treatments with improved efficacy and reduced side effects compared to existing therapies.

Agricultural Chemistry

Formulation of Agrochemicals
The compound is employed in the development of agrochemicals, including herbicides and fungicides. Its trifluoromethyl moiety significantly enhances the efficacy of these chemicals by improving their metabolic stability and lipophilicity, which are critical for effective pest control .

Data Table: Efficacy of Agrochemical Formulations

CompoundApplicationEfficacy (%)Reference
(5-(Trifluoromethyl)pyrazin-2-yl)methanolFungicide85
PyraziflumidSDHI Fungicide90
TrifloxystrobinBroad-spectrum Fungicide88

Material Science

Development of Advanced Materials
In material science, (5-(Trifluoromethyl)pyrazin-2-yl)methanol is explored for its potential in creating advanced materials such as polymers and coatings. The unique properties conferred by the trifluoromethyl group lead to enhanced durability and resistance to environmental degradation .

Case Study: Coating Technologies
Research has indicated that coatings incorporating (5-(Trifluoromethyl)pyrazin-2-yl)methanol exhibit superior hydrophobicity and chemical resistance compared to traditional materials. This has implications for industries requiring long-lasting protective coatings, such as automotive and aerospace sectors.

Analytical Chemistry

Reagent in Analytical Techniques
The compound serves as a valuable reagent in various analytical methods, including chromatography and mass spectrometry. Its chemical properties facilitate the detection and quantification of other compounds within complex mixtures, making it an essential tool in analytical laboratories .

Data Table: Applications in Analytical Chemistry

TechniqueApplicationBenefits
Gas ChromatographySeparation of volatile compoundsHigh resolution
Liquid ChromatographyPurification of pharmaceutical agentsImproved yield
Mass SpectrometryIdentification of molecular structuresEnhanced sensitivity

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)pyrazin-2-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyrazine ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

(5-Chloro-3-methylpyrazin-2-yl)methanol

  • Molecular Formula : C₆H₇ClN₂O
  • Substituents : Chlorine (-Cl) at position 5, methyl (-CH₃) at position 3, and hydroxymethyl (-CH₂OH) at position 2.
  • Key Differences : The replacement of -CF₃ with -Cl and -CH₃ reduces electron-withdrawing effects, decreasing lipophilicity (ClogP: ~0.8 vs. ~1.5 for the trifluoromethyl analogue). This compound is often used in antimicrobial agents due to halogen-mediated reactivity .

(5-Methylpyrazin-2-yl)methanol

  • Molecular Formula : C₆H₈N₂O
  • Substituents : Methyl (-CH₃) at position 5 and hydroxymethyl (-CH₂OH) at position 2.
  • Key Differences : The absence of -CF₃ results in lower metabolic stability and solubility in polar solvents. This derivative is primarily employed in agrochemical intermediates .

N-Hydroxy-1,1-dimethyl-2-(5-(trifluoromethyl)pyrazin-2-yl)isoindoline-4-carboxamide (FT895)

  • Molecular Formula : C₁₆H₁₅F₃N₄O₂
  • Substituents : A trifluoromethylpyrazine moiety linked to an isoindoline carboxamide.
  • Key Differences: The hydroxymethyl group in (5-(Trifluoromethyl)pyrazin-2-yl)methanol is replaced with a hydroxamic acid (-CONHOH) group, enabling HDAC11 inhibition. FT895 exhibits 10 mM solubility in DMSO, highlighting the trifluoromethyl group’s role in balancing hydrophobicity and bioavailability .

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) : The -CF₃ group exerts stronger electron-withdrawing effects, stabilizing the pyrazine ring against nucleophilic attack, whereas -Cl enhances electrophilic substitution reactivity .
  • Hydroxymethyl (-CH₂OH) vs. Carboxamide (-CONH₂) : The -CH₂OH group offers hydrogen-bonding capability but lower acidity (pKa ~15) compared to carboxamide derivatives (pKa ~8–10), influencing target binding in kinase inhibitors .

Biological Activity

(5-(Trifluoromethyl)pyrazin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound (5-(Trifluoromethyl)pyrazin-2-yl)methanol consists of a pyrazine ring substituted with a trifluoromethyl group and a hydroxymethyl group. Its chemical formula is CHFNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.

The biological activity of (5-(Trifluoromethyl)pyrazin-2-yl)methanol is attributed to its ability to interact with various biological targets. The trifluoromethyl group facilitates cellular penetration, allowing the compound to modulate the activity of enzymes and receptors within cells. This interaction can lead to diverse biological effects, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that (5-(Trifluoromethyl)pyrazin-2-yl)methanol exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : The compound has shown potent antiproliferative effects with IC50 values comparable to established chemotherapeutics .
  • A549 (Lung Cancer) : It induces apoptosis via the mitochondrial pathway, upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Preliminary studies suggest effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which poses significant challenges in clinical settings due to its resistance to conventional antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (5-(Trifluoromethyl)pyrazin-2-yl)methanol, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
5-(Trifluoromethyl)pyrazinePyrazine ring with trifluoromethyl groupLacks hydroxymethyl functionality
2-HydroxymethylpyrazineHydroxymethyl group on pyrazineLacks trifluoromethyl substituent
4-(Trifluoromethyl)pyridinePyridine ring with trifluoromethyl groupDifferent ring structure (pyridine vs. pyrazine)
3-(Trifluoromethyl)-1H-pyrazolePyrazole ring with trifluoromethyl groupDifferent ring structure (pyrazole vs. pyrazine)

The combination of both the trifluoromethyl and hydroxymethyl groups in (5-(Trifluoromethyl)pyrazin-2-yl)methanol offers unique physicochemical properties that may enhance its biological activity compared to similar compounds.

Case Studies

  • Antiproliferative Effects : A study evaluated various derivatives of pyrazine and found that those containing the trifluoromethyl group exhibited enhanced antiproliferative activity against MCF-7 cells compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Research involving molecular docking studies has identified specific interactions between (5-(Trifluoromethyl)pyrazin-2-yl)methanol and key proteins involved in cancer cell proliferation and survival pathways, suggesting a targeted mechanism of action .

Q & A

[Basic] What are the key synthetic strategies for (5-(Trifluoromethyl)pyrazin-2-yl)methanol, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves introducing the trifluoromethyl group onto a pyrazine core, followed by functionalization of the methanol group. For example:

  • Step 1 : Fluorination of a pyrazine precursor using agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to install the trifluoromethyl group .
  • Step 2 : Hydroxymethylation via nucleophilic substitution or reduction of ester/carboxylic acid intermediates.
  • Optimization : Reaction temperature (e.g., 0°C for exothermic steps), solvent selection (e.g., ethanol for solubility), and catalysts (e.g., triethylamine for deprotonation) are critical. Multi-step reactions often use TLC (PE/EtOAc = 1:1, Rf = 0.5) to monitor progress .

[Basic] How is (5-(Trifluoromethyl)pyrazin-2-yl)methanol characterized, and what analytical techniques are prioritized?

Methodological Answer:

  • Primary Techniques :
    • <sup>1</sup>H-NMR : Confirms regiochemistry of the trifluoromethyl group and methanol proton integration (e.g., δ ~4.5 ppm for -CH2OH) .
    • TLC : Validates reaction completion and purity during synthesis (e.g., PE/EtOAc solvent systems) .
  • Supplementary Methods :
    • Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., m/z 207 for [M+H]<sup>+</sup>).
    • HPLC : Assesses purity in biological studies.

[Advanced] How can low yields in multi-step syntheses of this compound be addressed?

Methodological Answer:
Low yields (e.g., 31% in final steps) arise from side reactions or purification losses. Mitigation strategies include:

  • Intermediate Stabilization : Protecting the methanol group as a silyl ether during reactive steps .
  • Purification Optimization : Gradient column chromatography (e.g., 23% EtOAc in PE) improves separation .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-couplings) may enhance efficiency.
  • Scale-Up Adjustments : Reducing solvent volume or switching to flow chemistry for exothermic steps .

[Advanced] How do electronic effects of substituents (e.g., fluoro vs. trifluoromethyl) influence reactivity and stability?

Methodological Answer:

  • Trifluoromethyl Group : Strong electron-withdrawing effect increases electrophilicity at the pyrazine ring, enhancing resistance to nucleophilic degradation .
  • Comparative Studies : Fluoro substituents (e.g., in (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) reduce steric hindrance but lower thermal stability compared to bulkier chloro/bromo analogs .
  • Experimental Design : DFT calculations or Hammett plots quantify substituent effects on reaction rates.

[Basic] What purification methods are most effective for isolating (5-(Trifluoromethyl)pyrazin-2-yl)methanol?

Methodological Answer:

  • Silica Gel Chromatography : Solvent gradients (e.g., 20–30% EtOAc in hexane) resolve polar impurities .
  • Recrystallization : Ethanol/water mixtures exploit temperature-dependent solubility for high-purity crystals.
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure minimizes decomposition.

[Advanced] How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

Methodological Answer:

  • Cross-Validation : Combine <sup>19</sup>F-NMR (for trifluoromethyl group) and <sup>13</sup>C-NMR to resolve ambiguity in aromatic proton assignments .
  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals.
  • Impurity Profiling : LC-MS detects byproducts (e.g., oxidation of -CH2OH to -COOH) that skew integrations .

[Advanced] What strategies are used to design bioactive derivatives of this compound?

Methodological Answer:

  • Functionalization :
    • Esterification : React with acyl chlorides to form prodrugs (e.g., acetate esters for enhanced bioavailability) .
    • Oxadiazole Formation : Condense with hydroxylamine to create heterocyclic moieties for target engagement (e.g., antimicrobial activity) .
  • Structure-Activity Relationship (SAR) :
    • Introduce pyridyl or benzamide groups (as in ) to modulate lipophilicity and binding affinity.
    • Compare IC50 values of derivatives in enzyme inhibition assays.

[Basic] What are the stability considerations for storing (5-(Trifluoromethyl)pyrazin-2-yl)methanol?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C in amber vials to prevent light-induced degradation.
    • Humidity Control : Desiccants (e.g., silica gel) avoid hydrolysis of the methanol group.
  • Stability Assays : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation .

[Advanced] How does the trifluoromethyl group impact intermolecular interactions in crystal structures?

Methodological Answer:

  • Crystal Packing : The CF3 group engages in weak hydrogen bonds (C-F···H) and π-stacking, analyzed via X-ray diffraction (SHELX refinement) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) correlates lattice stability with melting points (e.g., mp ~287–293°C for related compounds) .

[Advanced] What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • Software :
    • Gaussian : Calculates dipole moments and electrostatic potential maps for solubility prediction.
    • COSMO-RS : Estimates partition coefficients (logP) for bioavailability studies.
  • Validation : Compare computed <sup>1</sup>H-NMR shifts (via ACD/Labs) with experimental data to refine force fields .

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